2-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine
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Overview
Description
2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that features a piperazine ring, a pyrimidine core, and various substituted aromatic groups
Preparation Methods
The synthesis of 2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. The preparation methods include:
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Synthetic Routes
Step 1: Formation of the piperazine derivative by reacting piperazine with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions.
Step 2: Synthesis of the pyrimidine core by reacting 2-chloro-6-methylpyrimidine with 4-methylphenylamine.
Step 3: Coupling of the piperazine derivative with the pyrimidine core under suitable conditions to form the final compound.
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Reaction Conditions
- The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Catalysts like triethylamine or potassium carbonate are often used to facilitate the reactions.
- The reactions are usually performed at elevated temperatures ranging from 60°C to 120°C.
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Industrial Production Methods
- Industrial production may involve optimization of the reaction conditions to increase yield and purity.
- Techniques such as continuous flow synthesis and automated synthesis platforms can be employed for large-scale production.
Chemical Reactions Analysis
2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
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Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, forming corresponding aldehydes or carboxylic acids.
- Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction
- Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
- Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
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Substitution
- The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
- Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typically used.
Scientific Research Applications
2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has several scientific research applications:
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Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
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Biology
- Investigated for its potential as a biochemical probe to study cellular processes.
- Used in assays to understand its interaction with biological macromolecules.
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Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
- Studied as a lead compound for drug development.
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Industry
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets:
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Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
- It can bind to DNA or RNA, affecting gene expression and cellular functions.
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Pathways Involved
- The compound may influence signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway.
- It can induce apoptosis or inhibit cell proliferation, contributing to its potential anti-cancer effects.
Comparison with Similar Compounds
2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE can be compared with similar compounds to highlight its uniqueness:
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Similar Compounds
4- (Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a methoxy group.
2- { [4- (4-Bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl)-5- (4-methoxyphenyl)-2,4-dihydro-3 H -1,2,4-triazole-3-thione: Contains a piperazine ring and methoxy group but differs in the core structure.
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Uniqueness
- The presence of both methoxy and methyl groups on the aromatic rings provides unique electronic and steric properties.
- The combination of a piperazine ring with a pyrimidine core offers distinct pharmacological potential.
This detailed article provides a comprehensive overview of 2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H29N5O3S |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C24H29N5O3S/c1-17-5-7-20(8-6-17)26-23-16-19(3)25-24(27-23)28-11-13-29(14-12-28)33(30,31)21-9-10-22(32-4)18(2)15-21/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,27) |
InChI Key |
RJXBQJGFZHEGQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)C |
Origin of Product |
United States |
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